molecular formula C10H9NO6 B15321924 3-(4-Methoxy-2-nitrophenyl)-2-oxopropanoic acid

3-(4-Methoxy-2-nitrophenyl)-2-oxopropanoic acid

Cat. No.: B15321924
M. Wt: 239.18 g/mol
InChI Key: RTDWIZDMTVYHFY-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-nitrophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a methoxy group, a nitro group, and a ketone functional group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of 4-methoxyacetophenone followed by oxidation and subsequent carboxylation. The nitration step introduces the nitro group, while the oxidation step converts the methyl group to a carboxyl group. The reaction conditions often involve the use of strong acids like sulfuric acid and oxidizing agents such as potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-nitrophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 3-(4-Amino-2-methoxyphenyl)-2-oxopropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxy-2-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and ketone groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-oxopropanoic acid
  • 3-(2-Nitrophenyl)-2-oxopropanoic acid
  • 3-(4-Methoxy-2-nitrophenyl)-2-oxobutanoic acid

Uniqueness

3-(4-Methoxy-2-nitrophenyl)-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

3-(4-methoxy-2-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9NO6/c1-17-7-3-2-6(4-9(12)10(13)14)8(5-7)11(15)16/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

RTDWIZDMTVYHFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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